molecular formula C20H22N4 B384484 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-93-7

1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B384484
CAS No.: 612522-93-7
M. Wt: 318.4g/mol
InChI Key: CDOJAVIKJSMQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyclopentylamino group at position 1 and a propyl chain at position 2.

Properties

IUPAC Name

1-(cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-2-7-14-12-19(22-15-8-3-4-9-15)24-18-11-6-5-10-17(18)23-20(24)16(14)13-21/h5-6,10-12,15,22H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJAVIKJSMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse pharmacological activities of benzimidazole derivatives, this compound could potentially have a wide range of effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 1-(cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, emphasizing substituent variations and molecular characteristics:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Features/Activity References
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile Cyclohexylamino (1), isopropyl (3) C21H24N4 332.45 Increased lipophilicity vs. cyclopentyl analog
1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Dimethylaminoethylamino (1), propyl (3) C19H23N5 321.43 Flexible side chain; KLK7-related activity
1-[(2-Methoxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Methoxyethylamino (1), propyl (3) C18H21N5O 308.38 Enhanced hydrophilicity
2-(4-Fluorobenzyl)-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile 4-Fluorobenzyl (2), methyl (3), oxo (1) C20H14FN3O 332.12 Anti-tuberculosis activity
1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Piperazinyl (1), propyl (3) C23H27N5 373.49 Bulky substituent; in-stock availability

Key Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability The cyclopentylamino group in the target compound offers moderate lipophilicity compared to the cyclohexylamino analog (), which has a larger hydrophobic ring .

Steric and Electronic Influences The propyl chain at position 3 (target compound) provides less steric hindrance than the isopropyl group in , which may affect binding pocket interactions .

Biological Activity Trends Analogs with oxo () or nitro groups () exhibit distinct reactivity profiles, suggesting divergent biological targets compared to the nitrile-containing target compound . The KLK7-related activity of the dimethylaminoethylamino analog () highlights the impact of side-chain functionalization on enzyme targeting .

Synthetic Accessibility

  • Multicomponent reactions () are a common strategy for synthesizing pyrido[1,2-a]benzimidazoles, suggesting that the target compound could be prepared via similar methodologies .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound (Estimated) Cyclohexylamino Analog () Dimethylaminoethylamino Analog ()
Molecular Weight ~330-340 332.45 321.43
LogP (Lipophilicity) Moderate (~3.5) Higher (~4.0) Lower (~2.8)
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 4 3 6

Note: Values for the target compound are extrapolated based on structural similarities.

Preparation Methods

Trifluoroacetic Acid (TFA)-Mediated Cyclization

In a representative procedure, o-phenylenediamine (0.01 mol) and p-chlorobenzoic acid (0.01 mol) are refluxed in ethanol with NH₄Cl as a catalyst at 80°C for 2 hours, yielding 2-(4-chlorophenyl)-1H-benzimidazole with 78.88% efficiency. Adapting this protocol for 1-(cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile requires:

  • Replacing p-chlorobenzoic acid with 3-propyl-4-cyanobenzoic acid to introduce the propyl and cyano groups.

  • Employing TFA instead of NH₄Cl to enhance regioselectivity and reduce byproduct formation.

Reaction Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 80–100°C

  • Time: 2–4 hours

Post-reaction, the crude product is precipitated in ice-cold water and recrystallized from ethanol to achieve >90% purity.

Pyrido Ring Annulation and Functionalization

The pyrido[1,2-a]benzimidazole system is constructed via cyclization of a pre-functionalized benzimidazole intermediate.

Pyridine Ring Fusion via CDI-Mediated Coupling

A patent-derived approach utilizes N,N-carbonyldiimidazole (CDI) to facilitate amide bond formation between ethyl 3-(pyridin-2-ylamino)propanoate and 2-(4-cyanophenylamino)acetic acid in THF. For the target compound:

  • Ethyl 3-(pyridin-2-ylamino)propanoate is reacted with 2-(3-propyl-4-cyanophenylamino)acetic acid in the presence of CDI.

  • Cyclization at 50°C for 6 hours forms the pyrido-benzimidazole scaffold.

Key Parameters :

  • Catalyst: CDI (1.2 equiv)

  • Solvent: THF or dimethylformamide (DMF)

  • Yield: 65–70% after column chromatography

Introduction of the Cyclopentylamino Group

The cyclopentylamino moiety is introduced via nucleophilic substitution or reductive amination.

Alkylation with Cyclopentylamine

A chlorinated intermediate (e.g., 4-chloropyrido[1,2-a]benzimidazole) is treated with cyclopentylamine in the presence of K₂CO₃ in DMF at 60°C:

C12H9ClN3+C5H9NH2K2CO3,DMFC17H19N4+KCl+H2O\text{C}{12}\text{H}9\text{ClN}3 + \text{C}5\text{H}9\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{17}\text{H}{19}\text{N}4 + \text{KCl} + \text{H}2\text{O}

Optimization Data :

  • Temperature: 60–80°C

  • Time: 12–18 hours

  • Yield: 55–60%

Cyano Group Installation and Final Modifications

The cyano group at position 4 is typically introduced early via a nitrile-containing precursor. However, late-stage cyanation is achievable using CuCN under Ullmann conditions:

  • Bromination of the pyrido-benzimidazole at position 4 using N-bromosuccinimide (NBS) .

  • Displacement of bromide with CuCN in DMF at 120°C.

Yield : 40–50% after purification by silica gel chromatography.

Purification and Crystallization Strategies

Final purification often involves solvent-dependent crystallization:

  • Crystallization Solvents : Acetonitrile, ethyl acetate, or THF/water mixtures.

  • Purity Enhancement : Amorphous forms are converted to crystalline solids via slow evaporation, achieving >99% HPLC purity.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)
TFA-Catalyzed Condensationo-phenylenediamine, TFA7890
CDI-Mediated AnnulationCDI, THF7085
Cyclopentylamine AlkylationK₂CO₃, DMF6088
Late-Stage CyanationCuCN, DMF4582

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.